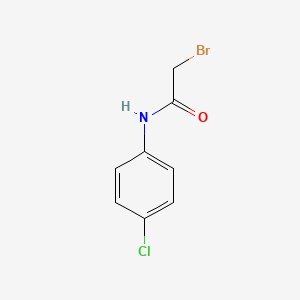

2-Bromo-n-(4-chlorophenyl)acetamide

Descripción

Contextualization within the broader class of Halogenated Acetamide (B32628) Derivatives

Halogenated acetamide derivatives represent a significant class of compounds in organic and medicinal chemistry. researchgate.net This group includes molecules where one or more hydrogen atoms on the acetyl group are replaced by halogens like chlorine or bromine. The presence of a halogen atom, particularly an alpha-halogen as in 2-Bromo-n-(4-chlorophenyl)acetamide, renders the adjacent carbonyl group highly susceptible to nucleophilic attack, making these compounds valuable alkylating agents and synthetic precursors. researchgate.net

Acetamide derivatives, in general, are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govontosight.ai The incorporation of halogens can modulate these activities, enhance binding to biological targets, and alter pharmacokinetic profiles.

Significance as a Foundational Intermediate and Research Scaffold

The primary significance of this compound lies in its role as a foundational intermediate in multi-step synthetic pathways. irejournals.com It is typically synthesized through the amination reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com

The strategic placement of the bromine atom makes it an excellent leaving group. This facilitates nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. Researchers utilize this reactivity to create libraries of novel compounds for screening in drug discovery and materials science. irejournals.comnih.gov For instance, the compound serves as a key starting material for synthesizing a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives by reacting it with various amines. irejournals.com

Overview of Reported Academic Investigations and Emerging Research Paradigms

Academic research on this compound and its analogues spans synthetic methodology, medicinal chemistry, and structural analysis, highlighting its versatility.

In synthetic organic chemistry, the compound is primarily employed as an electrophilic building block. A key synthetic application is its condensation with different amines in the presence of a base, such as potassium carbonate, to yield a variety of N-substituted glycine (B1666218) derivatives. irejournals.com This reaction is straightforward and efficient, providing access to a range of products with modified properties. irejournals.com The structure of the parent compound is confirmed through spectral analyses, such as ¹H and ¹³C NMR, with the characteristic methylene (B1212753) (CH₂) signal of the acetamide moiety appearing at specific chemical shifts. irejournals.com

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Substituted Amines (e.g., Piperidine (B6355638), Butylamine) | 2-amino-N-(p-Chlorophenyl)acetamide derivatives |

The scaffold of this compound is a cornerstone for the exploration of new therapeutic agents. While research on the parent compound itself is limited, its derivatives have been synthesized and evaluated for various biological activities. For example, a series of its 2-amino derivatives were synthesized and showed moderate to high antibacterial activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

The broader class of N-phenylacetamide derivatives has been investigated for a multitude of pharmacological effects, demonstrating the potential of this structural motif. irejournals.com Research on related acetamide structures has revealed activities such as:

Antidepressant: Chloro-acetamide derivatives have served as intermediates for compounds showing antidepressant potential. nih.gov

Anti-inflammatory and Analgesic: Halogen-containing phenoxy acetamide derivatives have shown enhanced anti-inflammatory functions. nih.gov

Anticancer: Some acetamide derivatives have been reported to exert anticancer activity and can act as chemosensitizers to improve the efficacy of other anticancer drugs. nih.gov

| Activity | Compound Class | Reference |

|---|---|---|

| Antibacterial | 2-amino-N-(p-Chlorophenyl)acetamide derivatives | irejournals.com |

| Antidepressant | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | nih.gov |

| Anti-inflammatory | Halogenated phenoxy acetamide analogs | nih.gov |

| Anticancer | N-Butyl-2-(2-fluorophenyl) acetamide | nih.gov |

Structural studies, primarily using single-crystal X-ray diffraction, have been conducted on closely related analogues of this compound. These investigations provide critical insights into the conformational preferences and non-covalent interactions that govern the solid-state architecture of this class of compounds. researchgate.netresearchgate.netnih.gov

For instance, studies on 2-bromo-N-(4-bromophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide reveal that the conformation of the N-H bond is typically anti to both the carbonyl (C=O) and the C-Br/C-Cl bonds in the side chain. nih.gov In the crystal structure, molecules are often linked by N—H⋯O hydrogen bonds, forming supramolecular chains. researchgate.netnih.gov These fundamental interactions are crucial for understanding molecular recognition and for the rational design of new materials and pharmaceutical solids. Computational studies on related phenylacetamides have also been used to understand interactions with biological targets, such as the MAO-A enzyme in the context of antidepressant activity. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Interaction | Intermolecular N—H⋯O hydrogen bonds forming chains |

| N-H Bond Conformation | Anti to C=O and C-Br bonds |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTUPBOIUOUMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968100 | |

| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-64-6 | |

| Record name | 5343-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 2 Bromo N 4 Chlorophenyl Acetamide

Established Synthetic Routes for 2-Bromo-n-(4-chlorophenyl)acetamide

The primary and most established method for the synthesis of this compound involves the acylation of an aniline (B41778) derivative. This process is a fundamental reaction in organic chemistry, leading to the formation of an amide bond.

Amination Reactions Utilizing 4-Chloroaniline (B138754) and Bromoacetyl Bromide

The synthesis of this compound is efficiently achieved through the direct amination reaction between 4-chloroaniline and bromoacetyl bromide. irejournals.com In this nucleophilic acyl substitution, the amino group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton from the nitrogen atom results in the formation of the stable amide product. irejournals.comresearchgate.net This reaction is a common and practical approach for preparing α-haloacetamides.

Optimization of Reaction Conditions: Solvent Systems, Catalysis, and Temperature Control

The efficiency and yield of the N-acylation reaction can be significantly influenced by the reaction conditions. While some N-acylation reactions can proceed under catalyst-free conditions, the choice of solvent, base, and temperature plays a crucial role in optimizing the synthesis of this compound. orientjchem.org

Solvent Systems: The reaction is often carried out in an inert organic solvent to facilitate the dissolution of reactants and control the reaction temperature. Dichloromethane (B109758) (CH2Cl2) is a commonly used solvent for this transformation. irejournals.com Studies on similar N-acylation reactions have explored a variety of solvents, including THF, CHCl3, Et2O, and even water, demonstrating that the nature of the solvent can impact reaction times and yields. orientjchem.org

Catalysis/Base: To neutralize the hydrogen bromide (HBr) generated during the reaction and to deprotonate the aniline nitrogen, a base is typically employed. A saturated solution of potassium carbonate (K2CO3) is effective for this purpose, providing a basic medium that drives the reaction to completion. irejournals.com Other bases like cesium carbonate (Cs2CO3) have also been shown to be effective in N-acylation reactions, sometimes offering superior results compared to bases like NaOH or K2CO3 in specific contexts. nih.gov

Temperature Control: The reaction is typically conducted at room temperature, which is sufficient for the nucleophilic attack to occur without promoting side reactions. irejournals.com Controlling the temperature is important to prevent potential side reactions or decomposition of the starting materials or product.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

|---|---|---|---|---|

| 4-Chloroaniline | Bromoacetyl bromide | Dichloromethane (CH2Cl2) | Potassium Carbonate (K2CO3) | Room Temperature |

Derivatization and Functionalization Strategies

The bromine atom in this compound is a versatile handle for further molecular elaboration. Its position alpha to the carbonyl group makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions with Varied Amine Nucleophiles

The bromine atom can be readily displaced by various amine nucleophiles in a classic SN2 reaction. chemguide.co.uk This strategy is a cornerstone for creating a library of derivatives with diverse chemical properties. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. irejournals.comchemguide.co.uk

A significant application of this reactivity is the synthesis of 2-amino-N-(4-chlorophenyl)acetamide derivatives. By reacting this compound with different primary or secondary amines, a variety of substituted amino derivatives can be prepared. For instance, reactions with butylamine, octylamine, and piperidine (B6355638) have been successfully carried out to yield the corresponding N-substituted products. irejournals.com These reactions are typically performed at room temperature in a suitable solvent like dichloromethane, often in the presence of a base such as potassium carbonate to neutralize the HBr byproduct. irejournals.com

| Amine Nucleophile | Product | Yield |

|---|---|---|

| Butylamine | 2-(butylamino)-N-(4-chlorophenyl) acetamide (B32628) | 60% |

| Octylamine | 2-(octylamino)-N-(4-chlorophenyl) acetamide | 61% |

| Piperidine | 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | 60% |

| 3-Fluoroaniline | N-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamide | Not Reported |

The structures of the newly synthesized derivatives are confirmed using a suite of spectroscopic techniques, which provide detailed information about their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to identify the different types of protons in the molecule. For the parent compound, this compound, the methylene (B1212753) protons (CH2) adjacent to the bromine atom typically appear as a singlet at approximately 4.01 ppm. irejournals.com In the substituted derivatives, the chemical shifts and splitting patterns of the protons on the newly introduced alkyl or aryl groups provide definitive evidence of successful substitution. For example, in 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide, characteristic signals for the piperidine ring protons appear in the spectrum. irejournals.com

¹³C NMR: This method provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the acetamide group gives a characteristic signal in the downfield region (around 163-169 ppm). irejournals.com The methylene carbon (CH2) signal shifts upon substitution of the bromine atom. For the bromo-precursor, this signal is around 29.3 ppm, while for an amino-substituted derivative like 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide, the corresponding carbon signal appears further downfield at approximately 62.4 ppm. irejournals.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide, the mass spectrum shows a molecular ion peak (M+) at m/z 252, consistent with its calculated molecular weight. irejournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. Amides show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1670 cm⁻¹). tandfonline.commdpi.com

| Technique | Key Signals / Data |

|---|---|

| ¹H NMR (400 MHz, CDCl3) | δ 9.69 (s, 1H, NH), 7.48-7.19 (m, 4H, Ar-H), 2.99 (s, 2H, COCH2), 2.46 (t, 4H, piperidine-H), 1.57 (m, 6H, piperidine-H) |

| ¹³C NMR (100 MHz, CDCl3) | δ 168.76 (C=O), 136.13, 128.64, 120.33 (Ar-C), 62.43 (COCH2), 54.60 (piperidine-C), 25.98 (piperidine-C), 23.31 (piperidine-C) |

| GC-MS (EI) | m/z 252 [M+], 126 (100%) |

Redox Transformations: Oxidation and Reduction Pathways

The redox chemistry of this compound, while not extensively detailed in dedicated studies, can be inferred from the reactivity of its constituent functional groups. The compound can theoretically undergo both oxidation and reduction at different sites.

Oxidation Pathways: The acetamide portion of the molecule is generally stable to oxidation. However, under specific and potent oxidizing conditions, degradation of the molecule could occur. More relevant is the potential for oxidation of the aromatic ring, although the presence of deactivating chloro and bromo substituents makes it less susceptible to electrophilic attack, which is often a key step in oxidation reactions. The oxidation of related N-arylacetamides, such as the enzymatic oxidation of N-hydroxy-N-(2-fluorenyl)acetamide, has been studied, suggesting that metabolic or biomimetic oxidation could lead to more complex products. nih.gov

Reduction Pathways: The reduction of this compound offers more synthetically useful transformations. The bromo group on the acetyl moiety is susceptible to reduction, which would yield N-(4-chlorophenyl)acetamide. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. Furthermore, the chloro and bromo substituents on the phenyl ring can be targeted for reduction, typically through catalytic hydrogenation under more forcing conditions, which would lead to the formation of N-phenylacetamide. The selective reduction of one halogen over the other would depend on the choice of catalyst and reaction conditions.

Palladium-Catalyzed Coupling Reactions for Arylation

The presence of a bromo and a chloro substituent on the phenyl ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation and reductive elimination. wikipedia.orgacsgcipr.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. nih.gov this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings, the reaction can be performed selectively at the bromine-substituted position.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org this compound could be coupled with various alkenes, such as styrenes or acrylates, to introduce a vinyl group onto the aromatic ring, again with a preference for reaction at the C-Br bond.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Employing a palladium catalyst and a copper(I) co-catalyst, this compound could be reacted with a terminal alkyne to introduce an alkynyl substituent on the phenyl ring.

Buchwald-Hartwig Amination: This reaction is a method for the synthesis of carbon-nitrogen bonds by the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgacsgcipr.org This would allow for the introduction of a variety of primary or secondary amines at the position of the bromo or chloro substituent on the phenyl ring of this compound.

Utility as a Key Synthetic Building Block in Complex Molecule Synthesis

The reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate molecular architectures, including those with potential biological activity.

Precursor in the Synthesis of Pharmacologically Relevant Analogs

N-phenylacetamide derivatives are known to exhibit a range of pharmacological activities, including antibacterial, anticonvulsant, and antiviral properties. irejournals.com The compound this compound serves as a key intermediate in the synthesis of such bioactive molecules. For example, it is used as a starting material for the synthesis of a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com These derivatives have been evaluated for their antibacterial activity against several bacterial strains, showing moderate to high levels of inhibition. irejournals.com The synthesis involves the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines at room temperature. irejournals.com

| Compound | Substituent | Antibacterial Activity (Inhibition Zone in mm) |

|---|---|---|

| 5a | -NH-Butyl | Moderate |

| 5b | -NH-Octyl | High |

| 5c | -N-Piperidinyl | Moderate |

| 5d | -NH-(3-fluorophenyl) | High |

Data derived from research on the synthesis and antibacterial activities of 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com

Furthermore, the general scaffold of halogenated N-phenylacetamides is found in various compounds with medicinal applications, highlighting the importance of this compound as a building block in drug discovery. For instance, related N-substituted 2-arylacetamides share structural similarities with the lateral chain of natural benzylpenicillin. nih.gov

Integration into Heterocyclic Systems (e.g., Thiazoles)

The α-bromoacetamide moiety of this compound is a key functional group for the construction of various heterocyclic rings. One of the most common applications is in the synthesis of thiazoles, which are present in numerous pharmacologically active compounds.

The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. A variation of this reaction, using a thiourea (B124793) in place of a thioamide, leads to the formation of 2-aminothiazoles. While this compound is an α-haloamide rather than an α-haloketone, it can undergo a similar cyclocondensation reaction with thiourea. The reaction likely proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes intramolecular cyclization and dehydration to afford a 2-amino-N-(4-chlorophenyl)thiazole derivative.

Molecular Structure Elucidation and Solid State Architectural Analysis

Crystallographic Studies of 2-Bromo-n-(4-chlorophenyl)acetamide and Related N-Aromatic Amides

While a specific crystallographic study for this compound is not available in the searched literature, extensive research on closely related analogs, such as 2-Bromo-N-(4-bromophenyl)acetamide and 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide, allows for a detailed and comparative analysis of its expected solid-state architecture. The structural similarities are significant enough that the findings from these related compounds provide a robust model for the target molecule.

Studies on related N-aromatic amides reveal consistent conformational features. For instance, the analysis of 2-Bromo-N-(4-bromophenyl)acetamide shows that the molecule is not perfectly planar, with the aromatic ring and the amide group being slightly twisted relative to each other. A similar non-planar conformation is observed in other related structures, indicating this is a common feature for this class of compounds. The key crystallographic parameters for representative related compounds are summarized below.

| Parameter | 2-Bromo-N-(4-bromophenyl)acetamide nih.govresearchgate.net | 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide researchgate.netrsc.org |

|---|---|---|

| Chemical Formula | C₈H₇Br₂NO | C₈H₅Br₃ClNO |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| a (Å) | 4.4987 (3) | 9.7332 (8) |

| b (Å) | 23.152 (1) | 10.2462 (9) |

| c (Å) | 9.1098 (5) | 23.898 (2) |

| β (°) | 99.713 (6) | 90 |

| Volume (ų) | 935.22 (9) | 2383.3 (3) |

| Z | 4 | 8 |

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. In halogenated N-aromatic amides, hydrogen bonds and halogen interactions are the primary forces directing the supramolecular assembly.

Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of a molecule. In the crystal structure of 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide, a notable intramolecular N—H⋯Br hydrogen bond is observed. researchgate.netrsc.org This interaction occurs between the amide hydrogen and one of the bromine atoms on the acetyl group, leading to the formation of a five-membered ring that helps to lock the side chain's conformation. This type of interaction is plausible in this compound, although it would compete with other possible conformations.

| Compound | Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide researchgate.net | N1—H1N⋯Br1 | 0.84 (5) | 2.87 (10) | 3.197 (8) | 105 (8) |

The most dominant intermolecular interaction in this class of compounds is the hydrogen bond between the amide N—H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N—H⋯O interaction is a robust and highly directional bond that typically links the molecules into chains or ribbons. nih.govresearchgate.netnih.gov In the crystal structures of both 2-Bromo-N-(4-bromophenyl)acetamide and 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide, molecules are linked into one-dimensional chains along the c-axis and a-axis, respectively, via these strong hydrogen bonds. nih.govresearchgate.netrsc.orgnih.gov

| Compound | Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 2-Bromo-N-(4-bromophenyl)acetamide nih.gov | N1—H1N⋯O1 | 0.86 | 2.11 | 2.925 (6) | 157 |

| 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide researchgate.net | N1—H1N⋯O1 | 0.84 (5) | 2.21 (5) | 3.038 (9) | 168 (10) |

| 2-Bromo-N-(2-chlorophenyl)acetamide nih.gov | N1—H1N⋯O1 | 0.86 (2) | 2.03 (2) | 2.882 (5) | 172 (4) |

Halogen atoms like chlorine and bromine can participate in various weak intermolecular interactions, collectively known as halogen bonds. nih.gov These interactions occur when an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic region on an adjacent molecule. nih.govnih.gov In the context of this compound, possible interactions include C—Cl⋯π or C—Br⋯π interactions, where the halogen atom interacts with the electron cloud of an aromatic ring. nih.govnih.gov While these interactions are generally weaker than hydrogen bonds, they are highly directional and can significantly influence the final crystal packing arrangement. nih.gov In related structures, other weaker contacts such as Br⋯Br and C—H⋯Cl interactions have also been observed, contributing to the formation of more complex, three-dimensional supramolecular architectures. nih.gov

The conformation of the amide linkage is a critical structural feature. In crystallographic studies of related compounds, including 2-Bromo-N-(4-bromophenyl)acetamide and 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide, the N—H bond is consistently found to be in an anti conformation with respect to the carbonyl C=O bond. nih.govresearchgate.netresearchgate.net This arrangement is typical for secondary amides and is energetically favorable. Furthermore, the orientation of the N—H bond relative to the substituents on the side chain is also a key descriptor. For 2-Bromo-N-(4-bromophenyl)acetamide, the N—H bond is anti to the C—Br bond in the side chain. nih.govresearchgate.net A similar anti conformation is observed in 2-Bromo-N-(2-chlorophenyl)acetamide. nih.gov This consistent observation across multiple analogs strongly suggests that this compound would adopt a similar conformation in the solid state, governed by the minimization of steric hindrance and the optimization of intermolecular hydrogen bonding.

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm the presence and connectivity of the various functional groups.

In a study detailing the synthesis of this compound, the methylene (B1212753) (-CH2-) protons of the acetamide (B32628) moiety were reported to exhibit a characteristic signal at 4.014 ppm in the ¹H NMR spectrum. irejournals.com This downfield shift is attributed to the deshielding effect of the adjacent bromine atom and the carbonyl group.

The corresponding methylene carbon atom gives rise to a signal at 29.320 ppm in the ¹³C NMR spectrum. irejournals.com The electron-withdrawing nature of the bromine atom significantly influences the chemical shift of this carbon. While the full spectral data for the aromatic and carbonyl regions were not detailed in the available literature, the characterization of this key methylene group provides a crucial piece of evidence for the structural confirmation of this compound.

Table 1: Partial NMR Data for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Methylene (-CH₂) | 4.014 |

| ¹³C | Methylene (-CH₂) | 29.320 |

Note: The table presents the currently available experimental data. Full spectral analysis would include signals for the aromatic protons and carbons, the amide proton, and the carbonyl carbon.

Mass Spectrometry (MS)

The molecular formula of this compound is C₈H₇BrClNO. The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive pattern in the mass spectrum. The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting these isotopic abundances, which would be a key identifier for the compound.

Furthermore, fragmentation of the molecule under electron ionization would be expected to yield characteristic fragment ions. Common fragmentation pathways for similar N-acyl anilides include cleavage of the amide bond and loss of the bromoacetyl group, providing further corroboration of the molecular structure.

Biological Activities and Mechanistic Insights

Exploration of Anticancer Potential

The potential of 2-Bromo-n-(4-chlorophenyl)acetamide as an anticancer agent has been a subject of interest, given the cytotoxic properties observed in various related acetamide (B32628) derivatives. However, specific data for this compound remains limited.

There is a lack of specific published data detailing the cytotoxic effects of this compound on the human cancer cell lines MCF7 (breast adenocarcinoma), Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). While numerous studies report the IC50 values for a wide array of acetamide and phenylacetamide derivatives against these and other cell lines, direct experimental results for this compound are not found in the reviewed literature researchgate.netresearchgate.netnih.gov. Therefore, no data table of its specific cytotoxic activity can be provided at this time.

The precise cellular and molecular mechanisms that would underlie the potential cytotoxicity of this compound have not been specifically investigated.

Scientific literature detailing the specific effects of this compound on the process of cell division, including any potential for cell cycle arrest, is not currently available.

There are no specific studies available that investigate the capacity of this compound to induce apoptosis (programmed cell death) in cancer cells. Research into related acetamide compounds has explored the activation of apoptotic pathways, such as the caspase cascade, but this has not been specifically documented for this compound nih.gov.

Investigation of Cellular Mechanisms Underlying Cytotoxicity

Production of Reactive Oxygen Species (ROS)

Scientific literature extensively documents that an imbalance in the production and elimination of reactive oxygen species (ROS) leads to oxidative stress, a state that can trigger cellular apoptosis. Key ROS involved in cellular signaling include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). The overproduction of these species can damage cellular components like lipids, proteins, and DNA, initiating a cascade of events leading to programmed cell death.

While the induction of ROS is a known mechanism for apoptosis by many chemical agents, specific studies detailing the capacity of this compound to directly induce the production of ROS are not extensively available in the current body of peer-reviewed literature. The pro-oxidant properties of related chemical structures suggest a potential for such activity, but dedicated research on this specific compound is required for confirmation.

Reduction of Mitochondrial Membrane Potential (MMP)

The mitochondrion is a central organelle in the regulation of apoptosis. A key event in the initiation of the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane, which is often preceded or accompanied by a reduction in the mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.

The direct effects of this compound on the mitochondrial membrane potential have not been specifically elucidated in published research. However, it is a common mechanism for cytotoxic compounds to induce apoptosis through mitochondrial dysfunction. For context, studies on other N-substituted benzamides have demonstrated that they can induce the release of cytochrome c, an event mechanistically linked to the loss of MMP. nih.gov Further investigation is needed to determine if this compound acts through a similar mechanism.

Activation of Caspase Pathways

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. These enzymes execute the cell death program by cleaving specific cellular substrates. Apoptotic pathways are generally divided into the extrinsic pathway, initiated by death receptors and involving caspase-8, and the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspase-9.

While direct studies on this compound are limited, research on the broader class of N-substituted benzamides provides insight into potential mechanisms. For instance, the N-substituted benzamide declopramide has been shown to induce apoptosis by triggering the release of cytochrome c from the mitochondria, which subsequently leads to the activation of caspase-9. nih.gov This activation was inhibited by a specific caspase-9 inhibitor, zLEDHfmk, but not significantly by a caspase-8 inhibitor, suggesting a primary role for the intrinsic pathway in the apoptotic mechanism of this related compound. nih.gov

Table 1: Effect of Caspase Inhibitors on Declopramide-Induced Apoptosis in 70Z/3 cells

| Inhibitor | Target Caspase | Effect on Apoptosis |

|---|---|---|

| zVADfmk | Broad Spectrum | Inhibition |

| zLEDHfmk | Caspase-9 | Inhibition |

| zIEDHfmk | Caspase-8 | Less Effect |

Data derived from studies on the related compound declopramide. nih.gov

Anti-inflammatory Properties

Derivatives of acetamide have been a subject of interest for their potential therapeutic activities, including anti-inflammatory effects. Research into various substituted N-phenylacetamide and salicylanilide (N-phenyl-2-hydroxybenzamide) derivatives has indicated that these chemical scaffolds can possess significant anti-inflammatory properties. nih.govmdpi.com

Studies have revealed that halogen substitutions on the aromatic rings of these molecules can contribute to their biological activities. nih.gov For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity, with halogenated compounds showing notable effects. nih.govresearchgate.net The mechanism of anti-inflammatory action for some of these related compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Additionally, certain salicylanilide derivatives have demonstrated anti-inflammatory activity by inhibiting protein denaturation. mdpi.com While these findings on related structures are promising, specific studies quantifying the anti-inflammatory properties of this compound are needed to confirm its activity profile.

Table 2: Anti-inflammatory Activity of Selected Acetanilide Derivatives

| Compound Class | Example Compound | Observed Activity |

|---|---|---|

| 2-(Substituted phenoxy) Acetamide Derivatives | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Exhibited anti-inflammatory activity. nih.govresearchgate.net |

Utility as Biochemical Probes in Biological Systems

The 2-bromoacetamide functional group is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on proteins, most notably cysteine thiols. This reactivity makes compounds like this compound valuable as biochemical probes for studying protein function, structure, and interactions. nih.gov These types of molecules are classified as targeted covalent inhibitors or probes. nih.govescholarship.org

The chloroacetamide moiety, which is structurally similar to bromoacetamide, has been successfully incorporated into electrophile-fragment libraries for screening against cysteine-containing proteins to discover novel covalent inhibitors. nih.gov The formation of a covalent bond can offer advantages such as increased potency and prolonged duration of action, making these probes useful for irreversibly labeling and identifying the binding partners of a molecule within a complex biological system. escholarship.orgnih.gov By modifying the phenylacetamide portion of the molecule, researchers can tune the probe's selectivity for different protein targets. The utility of such covalent probes has been demonstrated in activity-based protein profiling and the discovery of inhibitors for various enzymes.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Declopramide |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide |

Structure Activity Relationship Sar Studies

Impact of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms are pivotal in modulating the pharmacological properties of many active compounds, including 2-Bromo-N-(4-chlorophenyl)acetamide. Their effects are multifaceted, influencing everything from the molecule's ability to cross cell membranes to its interaction with biological targets.

The nature and position of halogen substituents on the phenyl ring of acetamide (B32628) derivatives profoundly influence their biological activity. The bromine on the acetamide moiety and the chlorine on the phenyl ring of the title compound are key determinants of its efficacy.

The electronic effects of halogens—a combination of their inductive electron-withdrawing nature and their ability to donate electrons through resonance—can alter the reactivity and binding affinity of the molecule. For instance, the presence of halogens can increase a molecule's lipophilicity, which may enhance its ability to cross the phospholipid bilayer of cell membranes nih.gov.

Studies on various phenylacetamide derivatives have demonstrated the importance of halogen positioning. For example, in a series of cytotoxic phenylacetamides, a chlorine atom at the para position (compound 3f) of the phenyl ring showed significant activity, while substitution at the meta position (compound 3e) yielded the highest cytotoxic effect against certain cancer cell lines tbzmed.ac.ir. Conversely, placing a bromine atom at the para position (compound 3k) led to a detrimental effect on cytotoxic activity in the same study tbzmed.ac.ir. In another study on N-phenylacetamide-thiazole derivatives, compounds with a 4-fluoro (4-F) substituent showed higher bactericidal activity than those with a 4-chloro (4-Cl) substituent mdpi.com.

The position of the halogen can also create specific, favorable interactions with target proteins. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can contribute to the binding affinity of a ligand to its receptor nih.gov. The specific geometry and electronic environment dictated by the positions of the bromine and chlorine atoms in this compound are thus crucial for its biological function. In a related series of triazolopyridazine aryl acetamides, 4-chloro, 4-bromo, and 4-fluoro analogs all displayed potent activity, suggesting that for some targets, different halogens in the same position can elicit similar biological responses nih.gov.

Table 1: Impact of Halogen Substituent Position on Cytotoxicity of Phenylacetamide Derivatives

| Compound ID | Substituent | Position | Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|---|

| 3b | Fluorine | meta | MDA-MB468 | 1.5 ± 0.12 | tbzmed.ac.ir |

| 3f | Chlorine | para | MDA-MB468 | 1 ± 0.13 | tbzmed.ac.ir |

| 3e | Chlorine | meta | PC12 | 0.67 ± 0.12 | tbzmed.ac.ir |

| 3k | Bromine | para | MDA-MB468 | Detrimental Effect | tbzmed.ac.ir |

The introduction of multiple halogen atoms, such as in a difluoroacetamide moiety, can further refine the biological activity of a compound. The replacement of hydrogen atoms with fluorine can significantly alter a molecule's properties. For instance, the 1,1-difluoroethyl group (CF2Me) is considered a bioisostere of an alkoxy ether, offering increased metabolic stability nih.gov.

In drug design, a fluorine group can act as a hydrogen bond acceptor, potentially strengthening interactions with a biological target nih.gov. The synthesis of bromo(difluoro)amides has been explored, indicating the chemical feasibility of creating analogs with increased halogenation acs.org. While specific studies on a difluoroacetamide moiety attached to this compound are not detailed, the principles of polyhalogenation suggest that such modifications could lead to compounds with enhanced pharmacokinetic profiles and potentially novel biological activities. For example, in a study of aryl acetamide triazolopyridazines, the introduction of fluorine played a remarkable role in the compound's activity nih.gov.

Role of Phenyl Ring Substitutions on Activity Profiles

The electronic nature of substituents on the phenyl ring is a key factor in the SAR of these compounds. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the electronic distribution of the entire molecule, affecting its binding affinity and reactivity.

In a study of phenylacetamide derivatives with antidepressant activity, it was observed that electron-releasing groups like methyl and ethyl at the ortho and para positions had a favorable influence on activity compared to the unsubstituted analog. In contrast, electron-withdrawing groups like chloro, fluoro, bromo, and nitro on the phenyl ring at ortho, meta, and para positions were found to be unfavorable for antidepressant activity nih.gov.

However, the effect of these groups can be target-dependent. In a study on the cytotoxic effects of phenylacetamides, the potent electron-withdrawing nitro group at the para position resulted in a strong cytotoxic effect against MDA-MB468 cancer cells tbzmed.ac.ir. Similarly, a fluorine atom, another EWG, showed the best activity at the meta position tbzmed.ac.ir. Conversely, the electron-donating methoxy (B1213986) group produced robust cytotoxic activity when placed at the ortho position tbzmed.ac.ir. In another study on N-phenylacetamide-thiazole derivatives, compounds with electron-withdrawing substituents at the 4-position of the phenyl ring generally showed higher bactericidal activity than those with electron-donating substituents mdpi.com.

These findings highlight that a simple classification as electron-donating or electron-withdrawing is not sufficient to predict activity. The specific position of the substituent and the nature of the biological target are equally important.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Compound Series | Substituent Type | Position | Observed Effect on Activity | Biological Target/Assay | Source |

|---|---|---|---|---|---|

| VS Series | Electron-Donating (e.g., -CH3, -C2H5) | ortho, para | Favorable | Antidepressant | nih.gov |

| VS Series | Electron-Withdrawing (e.g., -Cl, -F, -Br, -NO2) | ortho, meta, para | Unfavorable | Antidepressant | nih.gov |

| 3j | Electron-Withdrawing (-NO2) | para | Strong Cytotoxicity | MDA-MB468 cells | tbzmed.ac.ir |

| 3g | Electron-Donating (-OCH3) | ortho | Robust Cytotoxicity | MDA-MB468 cells | tbzmed.ac.ir |

| A Series | Electron-Withdrawing (e.g., -F, -Cl) | para | Higher Bactericidal Activity | Xanthomonas species | mdpi.com |

The three-dimensional arrangement of atoms (stereochemistry) and the ability of the molecule to adopt different shapes (conformational flexibility) are critical for its interaction with chiral biological macromolecules like enzymes and receptors nih.govyoutube.com.

The acetamide linkage (-NH-C=O-) can exist in different conformations. Computational studies on N-methylacetamide have shown that the molecule has two planar conformers, and electronic excitation can lead to pyramidalization of the CCON and HNCC fragments and rotation around the central C-N bond researchgate.net. For N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, two stable conformation pairs, gauche and cis, were identified, with their relative populations being solvent-dependent nih.gov. In the solid state, a related compound, 2-bromo-N-(2-chlorophenyl)acetamide, adopts a conformation where the N-H bond is syn to the ortho-Cl substituent in the aniline (B41778) ring and anti to both the C=O and C-Br bonds in the side chain researchgate.net.

This conformational preference is crucial as it determines the spatial orientation of the key functional groups, which in turn dictates how the molecule fits into the binding site of its target. The free rotation around single bonds allows the molecule to explore different conformational spaces, but there are energetic penalties for certain arrangements due to steric hindrance libretexts.orgchemistrysteps.com. The most stable conformation is the one that will be predominantly present and most likely responsible for the biological activity.

Comparative SAR Analysis with Related Acetamide Derivatives

To fully understand the SAR of this compound, it is useful to compare it with related acetamide derivatives. Such comparisons can highlight the importance of specific structural features.

The acetamide moiety itself is a common feature in many biologically active compounds, including anti-inflammatory drugs, anticonvulsants, and antivirals irejournals.commdpi.comgalaxypub.co. By comparing the SAR of this compound with these other acetamide-containing drugs, common principles can be identified. For instance, the ability of the amide N-H group to act as a hydrogen bond donor is a recurring theme in the binding of these molecules to their targets archivepp.com.

Furthermore, studies on other N-phenylacetamide derivatives have shown that hybridization of this scaffold with other pharmacophores, such as 2-oxoindole benzenesulfonamides or 1,2,3-triazoles, can lead to potent and selective inhibitors of various enzymes nih.govrsc.org. This suggests that the this compound scaffold could serve as a valuable starting point for the design of new hybrid molecules with tailored biological activities.

Principles of Rational Design Based on Structure-Activity Relationship (SAR) Data

The rational design of novel therapeutic agents derived from a lead compound, such as this compound, is fundamentally guided by Structure-Activity Relationship (SAR) studies. These studies systematically investigate how modifications to the chemical structure of the molecule influence its biological activity. By analyzing the data from these investigations, principles can be established to guide the synthesis of more potent, selective, and effective compounds. The core structure of this compound offers several key positions for chemical modification: the acetamide moiety, the phenyl ring, and the halogen substituents.

The N-phenylacetamide scaffold is a recognized pharmacophore with demonstrated biological activities, including antimicrobial and antiviral properties. nih.govirejournals.com The design of new derivatives often involves the modification of this core structure to enhance its therapeutic potential.

A key strategy in the rational design of derivatives of this compound involves the substitution of the bromine atom with various amine groups. This approach has been used to synthesize a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com The introduction of different amine-containing moieties at this position allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential affect the compound's interaction with its biological target.

For instance, the reaction of this compound with various amines, such as 3-fluoroaniline, octylamine, butylamine, and piperidine (B6355638), leads to the formation of new derivatives with varying antibacterial activities. irejournals.com The evaluation of these compounds against different bacterial strains reveals that even subtle changes in the appended amine group can lead to significant differences in efficacy.

Another approach to the rational design of acetamide derivatives involves the introduction of heterocyclic moieties. This strategy has been shown to yield compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects. researchgate.net For example, the synthesis of acetamides bearing pyrazine, pyrazole, and thiazole (B1198619) substituents has demonstrated that the nature of the heterocyclic ring plays a crucial role in the observed biological activity, with pyrazine-derived acetamides showing particularly promising results in some studies. researchgate.net

Furthermore, the 2-bromo-acetamide moiety itself is a valuable synthon in medicinal chemistry, serving as a reactive intermediate for linking to other molecular fragments. This is exemplified by its use in the synthesis of novel benzofuran-tethered triazolylcarbazoles with potential anti-SARS-CoV-2 activity. nih.gov In this context, the 2-bromo-N-arylacetamide fragment acts as a linker to covalently attach a pharmacologically active carbazole (B46965) unit to a benzofuran-triazole scaffold. The resulting hybrid molecules exhibited strong binding affinities to key viral proteins in computational docking studies. nih.gov

The principles of rational design based on SAR data for this compound and its analogs can be summarized as follows:

Modification of the Acetamide Side Chain: The bromine atom on the acetyl group is a key site for modification. Replacing it with different functional groups, particularly amines and heterocyclic rings, can significantly modulate the biological activity. The choice of the substituent allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the amide bond itself can be part of a larger heterocyclic system, or the phenyl ring can be replaced by other aromatic or heteroaromatic systems to explore new interaction possibilities with biological targets.

The following table provides an illustrative example of how SAR data for derivatives of a related N-phenylacetamide scaffold can be presented. This data is based on the antibacterial activity of N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.govnih.gov

| Compound ID | R Group (on phenyl of thiazole) | EC50 (µM) against Xoo |

| A1 | 4-fluoro | 156.7 |

| A4 | 4-chloro | 179.2 |

| A6 | 4-bromo | 144.7 |

| Bismerthiazol | - (Control) | 230.5 |

| Thiodiazole Copper | - (Control) | 545.2 |

Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties, where the core structure is different from this compound but illustrates the principles of SAR. nih.gov

This data demonstrates that small changes in the substituent on a distal phenyl ring can have a significant impact on the antibacterial efficacy. Such findings are crucial for guiding the next cycle of synthesis and optimization in a rational drug design campaign.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of compounds like 2-Bromo-n-(4-chlorophenyl)acetamide with high accuracy.

The electronic properties of a molecule are fundamental to understanding its reactivity and kinetic stability. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in governing chemical reactions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For N-chlorophenyl based acetamides, DFT studies have been employed to define HOMO & LUMO energies, which helps in understanding electronic exchange interactions and charge delocalization within the molecule. xisdxjxsu.asia Analysis of related compounds has shown that the energy gap is a key indicator of chemical reactivity and potential biological activity. dntb.gov.ua

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.852 | Electron Donating Ability |

| ELUMO | -1.789 | Electron Accepting Ability |

| Energy Gap (ΔE) | 5.063 | Chemical Reactivity / Stability |

DFT calculations provide quantitative measures of molecular reactivity and stability through various global reactivity descriptors, which are derived from the HOMO and LUMO energies. nih.gov These descriptors include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. A high electrophilicity index suggests a good electrophile. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution on the molecule's surface. xisdxjxsu.asianih.gov These maps help identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. xisdxjxsu.asianih.gov This detailed analysis of the electrostatic potential allows for the precise prediction of reactive sites within the this compound molecule. xisdxjxsu.asia

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.532 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.321 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 3.687 eV |

| Softness (S) | 1 / 2η | 0.197 eV-1 |

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure or conformation. DFT calculations are used to perform conformational analysis by calculating the energies of different spatial arrangements (conformers) of the molecule. This involves studying the rotation around single bonds to identify the most stable, low-energy conformer.

For related N-aromatic amides, crystallographic studies have revealed specific conformations. For instance, in 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is in an anti conformation relative to both the carbonyl (C=O) and C-Br bonds in the side chain. nih.govresearchgate.net In contrast, for 2-bromo-N-(2-chlorophenyl)acetamide, the N-H bond is syn to the ortho-chlorine substituent. researchgate.net DFT studies can model these rotational barriers and dihedral angles to predict the preferred conformation in different environments, providing insights that complement experimental data from X-ray crystallography. xisdxjxsu.asia

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is crucial in drug discovery for predicting how a potential drug molecule like this compound might interact with a biological target. frontiersin.org

Molecular docking simulations place the ligand into the binding site of a target macromolecule and evaluate the interaction. The process involves two main steps: searching for possible ligand conformations and orientations (poses) within the binding site and then scoring these poses to identify the most favorable one. mdpi.com

The simulation can reveal specific molecular interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

π-π Stacking: Interactions between aromatic rings.

van der Waals Forces: General attractive or repulsive forces between molecules.

By identifying these interactions, docking studies can elucidate the mechanism of action at a molecular level and guide the design of more potent and selective analogs.

A key output of molecular docking is the scoring of different ligand poses. The scoring function estimates the binding affinity (or binding energy) between the ligand and the target protein. frontiersin.org This value, typically expressed in kcal/mol, represents the strength of the interaction, with a more negative value indicating a stronger and more stable binding. nih.govmdpi.com

These binding affinity predictions are invaluable for virtual screening, where large libraries of compounds are computationally tested against a target to identify potential hits. For a compound like this compound, docking studies can estimate its binding affinity for various biological targets, helping to prioritize it for further experimental testing as a potential inhibitor or modulator. For example, docking studies on other compounds have successfully predicted binding energies and identified key interactions within protein binding pockets, demonstrating the utility of this approach. nih.govmdpi.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A (PKA) | -7.2 | Val56, Leu142, Tyr310 | Hydrogen Bond, Hydrophobic, π-Alkyl |

| Cyclooxygenase-2 (COX-2) | -8.1 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond, π-π Stacking |

| Bromodomain-containing protein 4 (BRD4) | -6.8 | Trp81, Gln85, Leu92 | Hydrogen Bond, π-π T-shaped |

Identification of Potential Molecular Targets

The identification of molecular targets is a critical step in drug discovery, and computational methods offer a powerful toolkit for this purpose. For this compound, while specific experimental studies on its direct molecular targets are not extensively documented, in silico approaches can predict its potential binding partners. Methodologies such as inverse virtual screening and pharmacophore modeling are instrumental in this process. unisa.it

Inverse virtual screening, for instance, involves docking the ligand of interest, in this case, this compound, against a large library of protein structures to identify potential binding targets. unisa.it The predicted binding affinities can then be used to rank and prioritize potential targets for further experimental validation.

Furthermore, the chemical structure of this compound, particularly the presence of the 4-chlorophenyl moiety, can provide clues to its potential targets. For example, the 4-chlorophenyl group has been observed to form hydrophobic interactions with the "WPF shelf" (Trp81, Pro82, and Phe83) in the Kac binding pocket of bromodomain-containing proteins. nih.gov This suggests that bromodomains could be a potential, yet unconfirmed, target class for this compound.

Computational target prediction can also be performed using a variety of online tools and platforms that leverage large databases of known ligand-protein interactions. These tools can predict a range of potential targets based on the chemical similarity of this compound to known bioactive molecules. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com While a specific QSAR study for this compound has not been reported, a QSAR analysis of a series of N-(substituted phenyl)-2-chloroacetamides provides a relevant framework for understanding its potential activity. nih.gov

In QSAR studies, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For this compound, key descriptors would include:

Hydrophobicity: The logP value, which indicates the lipophilicity of the compound. The presence of bromine and chlorine atoms would significantly influence this value.

Electronic Properties: Hammett constants (σ) for the bromo and chloro substituents would describe their electron-withdrawing or -donating effects on the phenyl ring.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) would quantify the size and shape of the substituents.

A hypothetical QSAR equation for a series of compounds including this compound might take the form:

log(1/C) = k1(logP) + k2(σ) + k3(MR) + constant

where C is the concentration required to produce a certain biological effect, and k1, k2, and k3 are coefficients determined by regression analysis.

The QSAR study on N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity and electronic properties of the substituents on the phenyl ring played a crucial role in their antimicrobial activity. nih.gov By analogy, the bromo and chloro substituents in this compound are expected to significantly impact its biological activity profile.

Table 1: Physicochemical Properties of Selected N-(substituted phenyl)-2-chloroacetamides for QSAR Analysis

| Compound | Substituent | logP | TPSA (Ų) |

| N-phenyl chloroacetamide | H | 1.65 | 29.10 |

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 2.36 | 29.10 |

| N-(4-bromophenyl) chloroacetamide | 4-Br | 2.47 | 29.10 |

| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | 2.12 | 29.10 |

| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | 1.24 | 49.33 |

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would reveal key features about its electronic structure.

Based on the principles of MEP analysis and studies of related molecules like acetanilide, the following characteristics can be predicted for the MEP map of this compound: researchgate.net

Electronegative Regions (Red/Yellow): The most electronegative region would be concentrated around the carbonyl oxygen atom of the acetamide (B32628) group, making it a likely site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom and the halogen atoms (bromine and chlorine) would also exhibit regions of negative potential.

Electropositive Regions (Blue): The hydrogen atom attached to the nitrogen of the amide group would be the most electropositive region, making it a primary site for nucleophilic attack and a hydrogen bond donor. The hydrogen atoms of the phenyl ring would also show some positive potential.

The MEP map provides valuable information for understanding intermolecular interactions, such as how the molecule might bind to a biological target. The distinct positive and negative potential regions suggest that this compound can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net While direct studies on the NLO properties of this compound are not available, research on structurally similar crystalline acetamides, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, suggests that this class of compounds can exhibit significant NLO behavior. researchgate.net

The NLO properties of organic molecules often arise from the presence of a π-conjugated system and the influence of electron-donating and electron-withdrawing groups, which create a molecular dipole and enhance the hyperpolarizability. In this compound, the phenyl ring and the amide group form a conjugated system. The bromine and chlorine atoms, being electron-withdrawing, can further influence the electronic distribution and potentially enhance the NLO response.

Computational methods, such as ab initio calculations, can be employed to determine the (hyper)polarizabilities of the molecule, which are key parameters for assessing its NLO potential. researchgate.net These calculations would provide insights into the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are related to the second and third-order NLO effects, respectively.

Table 2: Calculated (Hyper)polarizabilities of Structurally Related Crystalline Acetamides

| Compound | α (a.u.) | β (a.u.) | γ (a.u.) |

| 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide | 245.8 | 134.7 | 10.2 x 10⁴ |

| 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide | 210.5 | 389.2 | 8.7 x 10⁴ |

Data adapted from a theoretical investigation of NLO properties of crystalline acetamides. researchgate.net

The study of related acetamides indicates that these compounds can be good candidates for photonic devices. researchgate.net Further computational and experimental investigations would be necessary to fully characterize the NLO properties of this compound.

Future Directions and Emerging Research Avenues for 2 Bromo N 4 Chlorophenyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 2-Bromo-n-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com While effective, this method utilizes a hazardous and corrosive reagent, bromoacetyl bromide. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes.

Key areas for investigation include:

Green Solvents: Exploring the use of greener solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds like dichloromethane (B109758). irejournals.com

Catalytic Approaches: Investigating catalytic methods that can activate the acetyl group without the need for halogenated intermediates. This could involve the use of novel organocatalysts or transition-metal catalysts to facilitate the amidation reaction under milder conditions.

Flow Chemistry: Implementing continuous flow synthesis processes. Flow chemistry offers several advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity with reduced waste generation.

Alternative Reagents: Research into alternative, less hazardous acylating agents to replace bromoacetyl bromide is crucial for developing safer laboratory and industrial-scale synthesis.

A study on the synthesis of related N-phenylacetamide derivatives highlighted the condensation of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) with various amines in the presence of dichloromethane and a saturated potassium carbonate solution. irejournals.com This points to the potential for one-pot, multi-component reactions as a more efficient synthetic strategy.

Exploration of Undiscovered Biological Targets and Modes of Action

While derivatives of N-phenylacetamides are recognized for a range of biological activities, including antibacterial and potential anticancer effects, the full biological profile of this compound remains largely unexplored. irejournals.com Future research should be directed towards identifying novel biological targets and elucidating the compound's mechanisms of action.

Derivatives of the closely related 2-bromo-N-phenyl acetamide have been investigated for their antidiabetic properties, targeting enzymes such as α-glucosidase and α-amylase. nih.gov This suggests a promising avenue for investigating the inhibitory potential of this compound against these and other metabolic enzymes.

Future research in this area should encompass:

Broad-Spectrum Biological Screening: Systematic screening of the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic potentials. ontosight.ai

Mechanism of Action Studies: Once a biological activity is identified, in-depth studies are required to understand the precise molecular mechanism. This could involve techniques such as enzyme kinetics, binding assays, and cellular pathway analysis. nih.gov

Antimicrobial and Anticancer Investigations: Given the reported antimicrobial and anticancer activities of similar compounds, further evaluation of this compound against various bacterial strains and cancer cell lines is warranted. irejournals.com

A study on a synthesized derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] irejournals.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide, demonstrated its potential as an antidiabetic agent through both in vitro enzyme inhibition and in vivo studies in mice. nih.gov This highlights the therapeutic possibilities for derivatives of this class.

Integration of Advanced Computational Approaches for Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. The integration of these approaches can significantly accelerate the design and optimization of novel analogs of this compound with enhanced activity and desired properties.

Future computational studies could focus on:

Molecular Docking: To predict the binding affinity and interaction modes of this compound and its designed analogs with various biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov

Density Functional Theory (DFT) Studies: To investigate the electronic properties, reactivity, and non-linear optical (NLO) properties of the compound and its derivatives, which can be valuable for applications in material science. mdpi.com

Research on related compounds has already demonstrated the utility of these methods. For instance, molecular docking was used to study the interaction of antidiabetic compounds with α-glucosidase and α-amylase, and ADMET properties were predicted to assess their drug-likeness. nih.govnih.gov

Investigations into Crystal Engineering and Polymorphism for Enhanced Material Properties

The solid-state properties of a chemical compound, which are governed by its crystal structure, can significantly impact its physical characteristics, such as solubility, stability, and bioavailability. Crystal engineering focuses on understanding and controlling the assembly of molecules in a crystal lattice to achieve desired properties.

Future research in this domain for this compound should include:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal. Studies on analogous compounds like 2-Bromo-N-(2-chlorophenyl)acetamide and N-(4-Bromophenyl)acetamide have revealed the importance of intermolecular interactions, such as N—H⋯O hydrogen bonds, in forming supramolecular structures. nih.govresearchgate.net

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound. Polymorphs can exhibit distinct physical properties, and identifying and characterizing them is critical, particularly for pharmaceutical applications. The discovery of a new polymorph for N-(4-Bromophenyl)acetamide underscores the potential for polymorphism in this class of compounds. nih.govresearchgate.net

Co-crystallization: Exploring the formation of co-crystals with other molecules (co-formers) to modify the physicochemical properties of this compound in a controlled manner.

The crystal structures of several related acetamides have been reported, providing a foundation for understanding the potential packing motifs and intermolecular interactions that could be present in this compound. nih.govnih.govresearchgate.net

Table 1: Research Findings on Related Acetamide Derivatives

| Compound/Derivative Class | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Synthesis and Antibacterial Activity | Synthesized via reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with various amines; showed moderate to high activity against several bacterial strains. | irejournals.com |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] irejournals.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | Antidiabetic Activity | Showed inhibitory activity against α-glucosidase and α-amylase; demonstrated positive effects on blood glucose and other biochemical markers in diabetic mice. | nih.gov |

| 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives | Synthesis and Computational Studies | Synthesized via Pd-catalyzed Suzuki cross-coupling; Frontier molecular orbital and molecular electrostatic potential analysis revealed insights into reactivity and electronic properties. | mdpi.com |

| N-(4-Bromophenyl)acetamide | Crystal Engineering | A new monoclinic polymorph was identified, differing from the previously known orthorhombic form. Molecules are linked by N—H···O hydrogen bonds. | nih.govresearchgate.net |

| 2-Bromo-N-(2-chlorophenyl)acetamide | Crystal Structure Analysis | The conformation is syn to the ortho-chloro substituent. Molecules are linked into chains by N—H⋯O hydrogen bonds. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(4-chlorophenyl)acetamide, and how can reaction yields be improved?

The synthesis typically involves bromination of N-(4-chlorophenyl)acetamide using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Key factors for yield optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance reactivity .

- Temperature control : Reactions are best conducted at 0–25°C to minimize side reactions .

- Catalysts : Lewis acids like FeCl₃ may improve regioselectivity . For example, a 91% yield was achieved for 2-bromo-N-(4-bromophenyl)acetamide under similar conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

Q. How should researchers approach purification of this compound?

Common methods include:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) separates brominated byproducts .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Challenges include:

- Crystal twinning : High-resolution data (≤1.0 Å) and SHELXL refinement mitigate this .

- Conformational flexibility : The anti-perpendicular orientation of the N–H bond relative to C=O and C–Br bonds is stabilized by intramolecular C–H···O interactions .

- Hydrogen bonding : Intermolecular N–H···O bonds form infinite chains (e.g., c-axis packing) .

Q. How can discrepancies in reported melting points or spectral data be resolved?

Discrepancies often stem from: